molecular formula C15H25N3O3 B5561034 Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5561034
M. Wt: 295.38 g/mol
InChI Key: QCAZAEYHWCNBBL-UHFFFAOYSA-N
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Description

This tetrahydropyrimidine derivative features a piperidin-1-yl group at position 2 and a propan-2-yl (isopropyl) substituent at position 6.

Properties

IUPAC Name

ethyl 6-oxo-2-piperidin-1-yl-4-propan-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-4-21-14(20)11-12(10(2)3)16-15(17-13(11)19)18-8-6-5-7-9-18/h10-12H,4-9H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAZAEYHWCNBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea or thiourea in the presence of a base, followed by cyclization and functional group modifications to introduce the piperidinyl and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidinyl group to a corresponding N-oxide.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the piperidinyl or pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Differences and Physical Properties
Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Notable Properties Reference
Target Compound 2-Piperidin-1-yl, 6-Propan-2-yl C₁₇H₂₂N₄O₃ N/A Research use only; ester group
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 4-Furan-2-yl, 6-Methyl C₁₅H₁₈N₂O₅ N/A Synthesized via Biginelli reaction
Ethyl 6-methyl-2-oxo-4-(4-sulfamoylphenyl)-tetrahydropyrimidine-5-carboxylate (12a) 4-Sulfamoylphenyl, 6-Methyl C₁₅H₁₈N₄O₅S 258–259 Carbonic anhydrase inhibitor
Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate (15a) 4-Fluorophenyl, 2-Thioxo, 6-Methyl C₁₅H₁₆FN₃O₂S N/A Antioxidant activity (IC₅₀: 0.6 mg/mL)
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-tetrahydropyrimidine-5-carboxylate (BG53080) 2-Piperidin-1-yl, 6-Pyridin-3-yl C₁₇H₂₂N₄O₃ N/A Pyridine enhances polarity

Key Observations :

  • Position 2: Piperidin-1-yl (target compound) vs. thioxo (15a) or oxo groups (12a).
  • Position 6: Propan-2-yl (target) vs. methyl (12a) or pyridin-3-yl (BG53080).
  • Position 4 : Sulfamoylphenyl (12a) and fluorophenyl (15a) substituents introduce electron-withdrawing groups, which may enhance binding to enzymes like carbonic anhydrase. The target compound lacks such groups, suggesting divergent biological targets .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Analogs with ester groups (e.g., BG53080) show C=O stretches near 1737 cm⁻¹ (ester) and 1678 cm⁻¹ (pyrimidine). The target compound likely exhibits similar peaks .
  • NMR Spectroscopy : Piperidinyl protons in the target compound would resonate at δ 1.4–2.8 ppm (piperidine CH₂), distinct from sulfamoylphenyl analogs (δ 7.5–8.0 ppm, aromatic protons) .

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